1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine
Description
Properties
Molecular Formula |
C8H7ClF3N3 |
|---|---|
Molecular Weight |
237.61 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7ClF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15) |
InChI Key |
HASGWVOTHYCRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Guanylation of Aromatic Derivatives
The predominant method for synthesizing TFC-phenylguanidine involves the guanylation of appropriately substituted aromatic amines or phenols. This approach leverages the nucleophilic attack of amino or phenolic groups on a guanylating reagent, typically Boc-protected S-methylisothiourea, followed by deprotection to yield the free guanidine.
$$
\text{Aromatic amine or phenol} \xrightarrow[\text{Base}]{\text{Guanylating reagent}} \text{Protected guanidine intermediate} \xrightarrow[\text{Acid}]{\text{Deprotection}} \text{1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine}
$$
Preparation of Precursors: Aromatic Derivatives
The aromatic precursor for TFC-phenylguanidine typically involves a 3-(Trifluoromethyl)-4-chlorophenol or 3-(Trifluoromethyl)-4-chloroaniline derivative. These are synthesized via electrophilic aromatic substitution or halogenation reactions on the phenyl ring, followed by functionalization.
Synthesis of 3-(Trifluoromethyl)-4-chlorophenol :
- Electrophilic substitution of phenol with trifluoromethylating agents (e.g., Togni reagent) or via radical trifluoromethylation.
- Halogenation with chlorine sources under controlled conditions to introduce the chloro substituent at the para position relative to hydroxyl group.
Synthesis of 3-(Trifluoromethyl)-4-chloroaniline :
- Similar halogenation strategies on aniline derivatives, often following nitration and reduction steps.
Guanylation Procedure
The reaction proceeds via the nucleophilic attack of the amino or phenolic oxygen/nitrogen on the guanylating reagent, forming a protected guanidine intermediate.
- Guanylation of 3-(Trifluoromethyl)-4-chlorophenol with Boc-protected S-methylisothiourea in acetonitrile at 60°C yields a Boc-protected guanidine derivative.
Deprotection to Yield the Final Guanidine
Post-guanylation, the Boc protecting groups are removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Protected guanidine} \xrightarrow[\text{TFA}]{\text{DCM}} \text{this compound}
$$
This step is typically performed at room temperature over 1–2 hours, yielding the free guanidine.
Alternative Synthetic Routes
a. Reductive Amination of Aromatic Aldehydes:
A different approach involves reductive amination of aromatic aldehydes bearing the trifluoromethyl and chloro substituents with ammonia or primary amines, followed by guanylation.
b. Cross-Coupling Strategies:
Using palladium-catalyzed Suzuki coupling to attach the trifluoromethylated phenyl group to a chlorophenyl precursor, then subsequent guanylation.
Reaction Conditions & Optimization
Summary of Key Intermediates & Reactions
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
The following analysis compares the target compound with analogous guanidine derivatives in terms of synthesis , physicochemical properties , and functional group effects .
Table 1: Key Properties of Selected Guanidine Derivatives
Physicochemical Properties
- Melting Points :
- The target compound (170–171°C) has a lower melting point than sulfonyl derivatives (184–212°C), reflecting reduced crystallinity from flexible substituents .
- Schiff base derivatives exhibit the highest melting points (265–271°C), attributed to rigid planar structures and strong intermolecular interactions .
- Solubility : Sulfonyl and pyridinyloxy groups enhance solubility in polar solvents (e.g., CHCl₃:MeOH mixtures) .
Functional Group Effects
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
- Chlorine (Cl) : Acts as an electron-withdrawing group, increasing electrophilicity and binding affinity to targets like kinase enzymes .
- Sulfonyl (-SO₂) : Improves aqueous solubility but may reduce membrane permeability due to increased polarity .
Biological Activity
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various conditions, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H9ClF3N5, characterized by a guanidine functional group along with a trifluoromethyl group and a chlorophenyl moiety. These structural components contribute to its unique reactivity and biological potential.
Research indicates that this compound exhibits several mechanisms of action:
- Histamine H3 Receptor Antagonism : The compound has been investigated as a histamine H3 receptor antagonist, which may have implications for treating allergic reactions and neurological disorders. This antagonism could lead to increased neurotransmitter release, potentially enhancing cognitive functions and mood.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models. It appears to induce apoptosis in cancer cells, possibly through pathways involving the inhibition of key signaling proteins such as BRAF, ERK1/2, and Src .
- Cholinesterase Inhibition : There is evidence that it may also exhibit cholinesterase inhibitory effects, which could be beneficial in treating neurodegenerative conditions like Alzheimer's disease.
Biological Activity Data
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Guanidine with trifluoromethyl and chlorophenyl | Anticancer activity; H3 receptor antagonist |
| 1-[4-Chlorophenyl]guanidine | Lacks trifluoromethyl group | Anticancer activity |
| 1-[3-(Trifluoromethyl)phenyl]urea | Urea instead of guanidine | Potentially lower receptor affinity |
| 1-[2-(Trifluoromethyl)phenyl]guanidine | Different substitution pattern | Varies in receptor interaction |
Study on Anticancer Activity
A study published in December 2020 demonstrated that a structurally similar guanidinium-based compound inhibited BRAF activity through an allosteric mechanism. This inhibition was associated with significant cytotoxicity in colorectal cancer cells, suggesting that compounds with similar structures may share therapeutic potential against various cancers .
In Vitro Testing
In vitro assays have shown that this compound exhibits promising cytotoxic effects against several human cancer cell lines. For instance, it was tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines, revealing IC50 values that indicate effective growth inhibition at relatively low concentrations .
Q & A
Basic: What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves coupling a trifluoromethyl-chlorophenyl precursor with a guanidine group. For analogs, a common method is reacting substituted phenylamines with guanidine derivatives under basic conditions (e.g., triethylamine) . Transition metal catalysts (e.g., Pd or Cu) may enhance efficiency for aryl coupling steps, as seen in quinazoline derivatives . Key considerations:
- Precursor purity : Impurities in the trifluoromethyl-chlorophenyl intermediate can lead to side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Exothermic reactions at >100°C may degrade the guanidine moiety; maintain 60–80°C .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.0 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm guanidine C=N stretching .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected for C₈H₇ClF₃N₃: ~237.5 g/mol) and fragmentation patterns .
- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (±0.3% tolerance) .
Advanced: How can structural analogs inform hypotheses about this compound’s pharmacological targets?
Answer:
Comparative analysis of analogs (Table 1) reveals:
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affect compound stability .
- Cell-line specificity : Metabolic differences (e.g., CYP450 expression) alter efficacy .
Resolution strategy :
Replicate experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial assays).
Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) .
Control for batch variability : Verify purity via HPLC and quantify degradation products .
Advanced: What computational approaches predict binding interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate interactions with kinases or ion channels (e.g., Taq polymerase/PGO studies ). Focus on trifluoromethyl group’s hydrophobic interactions .
- Docking Simulations : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase) .
- QSAR Modeling : Correlate substituent electronegativity (Cl, CF₃) with activity .
Validation : Compare computational predictions with SPR or ITC binding data .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : Guanidine derivatives are hygroscopic and irritant; use PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal (pH 6–8) .
- First aid : For skin contact, rinse with water for 15 mins; seek medical attention if irritation persists .
Advanced: How does the trifluoromethyl group influence metabolic stability in vivo?
Answer:
- Metabolic resistance : The CF₃ group reduces oxidative metabolism by CYP450 enzymes, extending half-life .
- Biotransformation : Potential hydrolysis to urea derivatives (observed in guanidine analogs) .
Methodology : - In vitro microsomal assays : Monitor degradation using LC-MS/MS .
- Radiolabeling : Track ¹⁴C-labeled compound distribution in animal models .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
